



Application Notes and Protocols for GSK'963 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various in vitro assays. The protocols detailed below are designed to assist in the investigation of necroptosis and other RIPK1-mediated signaling pathways.

Introduction

GSK'963 is a chiral small-molecule inhibitor of RIPK1 kinase with high potency and selectivity. [1][2][3][4] It functions by inhibiting the kinase activity of RIPK1, a critical regulator of necroptosis, a form of programmed cell death.[1][3][5] GSK'963 is significantly more potent than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), with IC50 values in the low nanomolar range for inhibiting RIPK1-dependent cell death in both human and murine cells.[1] [6] Its high selectivity, with over 10,000-fold selectivity for RIPK1 over a panel of 339 other kinases, and lack of off-target effects on enzymes like indoleamine 2,3-dioxygenase (IDO), make it an excellent tool for studying RIPK1 biology.[1][2][7]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of GSK'963 across various assays and cell lines.

Table 1: In Vitro IC50 Values for GSK'963 in Biochemical and Cell-Based Assays

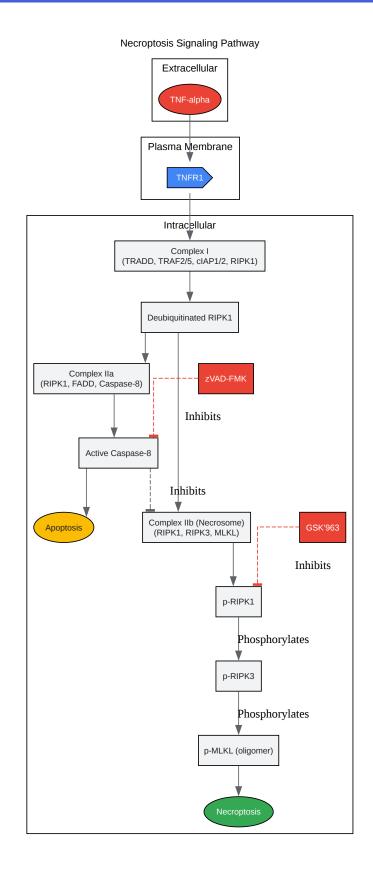


Assay Type	Target/Process	System	IC50 Value	Reference
Fluorescence Polarization (FP) Binding Assay	RIPK1 Kinase	Biochemical	29 nM	[2][3][4][6][8][9]
ADP-Glo Kinase Assay	RIPK1 Autophosphoryla tion	Biochemical	0.8 nM (tight binding fit)	[1]
Cell Viability Assay (Necroptosis Inhibition)	TNF-α + zVAD- FMK induced necroptosis	Mouse Fibrosarcoma L929 cells	1 nM	[1][3][4][10]
Cell Viability Assay (Necroptosis Inhibition)	TNF-α + zVAD- FMK induced necroptosis	Human Monocytic U937 cells	4 nM	[1][10]
Cell Viability Assay (Necroptosis Inhibition)	TNF-α + zVAD- FMK induced necroptosis	Primary Murine Bone Marrow- Derived Macrophages (BMDMs)	3 nM	[1]
Cell Viability Assay (Necroptosis Inhibition)	TNF-α + zVAD- FMK + SMAC mimetic induced necroptosis	Primary Human Neutrophils	0.9 nM	[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

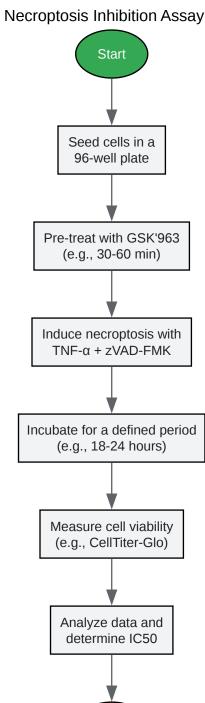




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Caption: Necroptosis signaling pathway initiated by TNF-α.





In Vitro Necroptosis Inhibition Assay Workflow

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End

Caption: General workflow for an in vitro necroptosis inhibition assay.



Experimental Protocols Protocol 1: In Vitro Necroptosis Inhibition Assay using CellTiter-Glo®

This protocol describes how to measure the inhibitory effect of GSK'963 on necroptosis induced by TNF- α and the pan-caspase inhibitor zVAD-FMK.

Materials:

- GSK'963
- Cell line of interest (e.g., L929, U937)
- · Complete cell culture medium
- Tumor Necrosis Factor-alpha (TNF-α)
- zVAD-FMK (pan-caspase inhibitor)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- · Opaque-walled 96-well plates
- Luminometer

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
 - Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Preparation and Treatment:



- Prepare a stock solution of GSK'963 in DMSO (e.g., 10 mM).
- Prepare serial dilutions of GSK'963 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 μM).
- Carefully remove the medium from the wells and add 90 μL of the medium containing the different concentrations of GSK'963. Include vehicle control (DMSO) wells.
- Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
- Induction of Necroptosis:
 - Prepare a solution of TNF-α and zVAD-FMK in complete culture medium. The final concentration will need to be optimized for your cell line, but a starting point is 10-100 ng/mL for TNF-α and 20-50 µM for zVAD-FMK.[1]
 - \circ Add 10 µL of the TNF- α /zVAD-FMK solution to each well (except for the untreated control wells).
 - \circ The final volume in each well should be 100 μ L.
- Incubation:
 - Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
- Cell Viability Measurement:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add 100 μL of the CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.



- Data Analysis:
 - Subtract the average background luminescence from all readings.
 - Normalize the data to the vehicle-treated, necroptosis-induced control wells (representing 0% inhibition) and the untreated control wells (representing 100% viability).
 - Plot the percentage of inhibition against the log concentration of GSK'963 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of IκBα Phosphorylation

This protocol is for assessing the effect of GSK'963 on the TNF- α -induced NF- κ B signaling pathway by measuring the phosphorylation of I κ B α . GSK'963 is not expected to inhibit I κ B α phosphorylation, as this is a RIPK1-scaffolding, not kinase-dependent, function. This can serve as a control to demonstrate the selectivity of GSK'963's effect on the kinase-dependent necroptosis pathway.

Materials:

- GSK'963
- Cell line of interest (e.g., BMDMs)
- Complete cell culture medium
- Tumor Necrosis Factor-alpha (TNF-α)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane



- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a 6-well plate and grow to 80-90% confluency.
 - Pre-treat the cells with GSK'963 (e.g., 100 nM) or vehicle (DMSO) for 30-60 minutes.
 - Stimulate the cells with TNF- α (e.g., 10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
- Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Add 100-200 μL of ice-cold RIPA buffer to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification:



- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Boil the samples at 95-100°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Add the ECL substrate to the membrane according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - To analyze total IκBα and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
 - Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and the loading control.



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